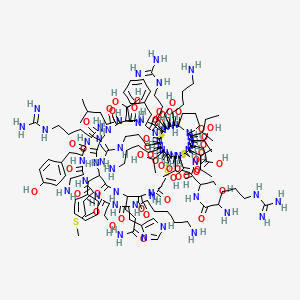

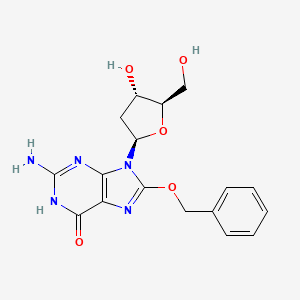

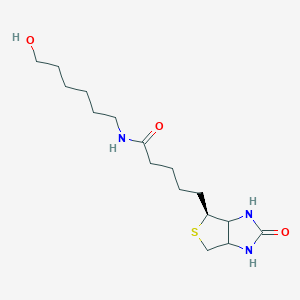

![molecular formula C₁₁H₁₁N₃O₄ B1140142 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile CAS No. 126004-13-5](/img/structure/B1140142.png)

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile” belongs to a class of organic molecules that includes functionalities such as imidazole rings, carbonitriles, and a ribofuranose sugar moiety. These structural elements suggest the molecule could have applications in various fields of chemistry and biochemistry, including as intermediates in pharmaceutical syntheses or in materials science.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as seen in the production of 5-ethynylimidazole derivatives from their 5-iodo precursors (Minakawa, Matsuda, Ueda, & Sasaki, 1990). These methods are valuable for introducing ethynyl groups to imidazole rings, a key step that could be adapted for synthesizing the target compound.

Molecular Structure Analysis

Molecular structure analysis of compounds containing imidazole rings and carbonitrile groups can be performed using various spectroscopic techniques, including NMR and IR spectroscopy. For example, the structural elucidation of novel imidazole derivatives has been achieved through comprehensive analytical and spectroscopic methods (Kirilyuk, Morozov, Tabatchikova, Medvedev, Lebedev, Romanenko, Rybalova, & Grigor’ev, 2008).

科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as oxadiazoles and imidazoles, have been extensively studied for their therapeutic potential across various diseases. The unique structural features of these compounds enable effective binding with different enzymes and receptors in biological systems, eliciting a wide array of bioactivities. They have shown promising results in the treatment of cancers, microbial infections, inflammation, and many other conditions due to their ability to interact through numerous weak interactions, providing a foundation for the development of novel medicinal agents with high therapeutic potency.

- Oxadiazoles, in particular, have been highlighted for their significant pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral effects. Research emphasizes the development of oxadiazole-based derivatives for various medicinal applications, underscoring their value in medicinal chemistry and drug development efforts (Verma et al., 2019).

Biomass Conversion and Sustainable Materials

The conversion of plant biomass into valuable chemicals and materials is another significant application area. Derivatives of hydroxymethylfurfural (HMF), for instance, serve as platform chemicals for producing sustainable materials. These derivatives, including furan compounds, offer an alternative to non-renewable hydrocarbon sources, presenting a sustainable pathway for the production of polymers, fuels, and other functional materials. This research area promises significant advancements in green chemistry and materials science, leveraging plant-derived compounds for a more sustainable future (Chernyshev et al., 2017).

Radical Scavengers and Antioxidant Applications

Compounds with antioxidant properties, such as chromones, play crucial roles in mitigating oxidative stress and preventing cellular damage. These compounds, found in the human diet, possess anti-inflammatory, antidiabetic, antitumor, and anticancer activities, attributed to their ability to neutralize active oxygen species and halt free radical processes. Their potential in preventing diseases related to oxidative stress highlights the importance of these compounds in health and disease management (Yadav et al., 2014).

作用機序

Target of Action

The primary target of this compound is the cytidine deaminase (CDA) . CDA is an enzyme that plays a crucial role in the metabolism of cytidine, a nucleoside that is integral to the formation of RNA .

Mode of Action

The compound acts as an effective inhibitor of CDA . It can suppress cell proliferation regardless of the expression level of CDA, suggesting that it operates through cell cycle regulation .

Biochemical Pathways

The compound is involved in the nucleoside metabolic pathway . By inhibiting CDA, it disrupts the normal breakdown of cytidine, which can lead to an accumulation of cytidine and a decrease in uridine, the product of cytidine deamination . This disruption can affect various downstream processes, including RNA and DNA synthesis.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, its solubility in DMF, DMSO, and PBS (pH 7.2) suggests that it may have good bioavailability .

Result of Action

The inhibition of CDA and the subsequent disruption of nucleoside metabolism can lead to a halt in cell proliferation . This makes the compound a potential therapeutic agent for tumors with high CDA expression .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain physiological environments . Additionally, its stability under storage at -20°C indicates that it may require a specific temperature range to maintain its efficacy .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-7-6(3-12)13-5-14(7)11-10(17)9(16)8(4-15)18-11/h1,5,8-11,15-17H,4H2/t8-,9-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMMFSMFVAEFOI-GWOFURMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

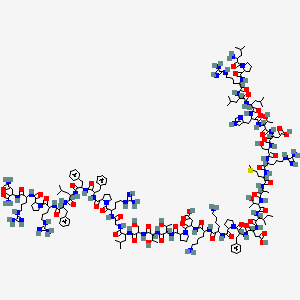

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

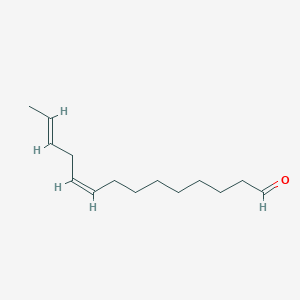

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

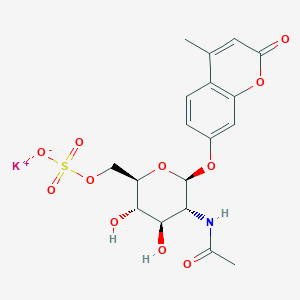

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)